An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound, 6-Bromochromane-3-carboxylic acid (CAS 923225-74-5), is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and available data, supplemented with information on the broader class of chromane derivatives to offer a predictive context for its properties and potential applications.
Core Chemical Identity
6-Bromochromane-3-carboxylic acid is a heterocyclic organic compound. Its structure features a chromane core, which consists of a benzene ring fused to a dihydropyran ring. A bromine atom is substituted at the 6-position of the bicyclic system, and a carboxylic acid group is attached at the 3-position.
Chemical Structure:
Caption: Chemical structure of 6-Bromochromane-3-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 923225-74-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| Predicted LogP | 2.35 | ChemDraw |
| Predicted Boiling Point | 405.4 °C at 760 mmHg | ChemDraw |
| Predicted Melting Point | 157-159 °C | ChemDraw |
Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of 6-Bromochromane-3-carboxylic acid is not documented in readily accessible literature. However, general synthetic routes for chromane-3-carboxylic acids can be inferred from established organic chemistry principles. A plausible synthetic pathway could involve the reduction of the corresponding 6-bromocoumarin-3-carboxylic acid or 6-bromochromone-3-carboxylic acid.
General Synthetic Workflow
A potential synthetic approach could begin with the readily available 6-bromocoumarin-3-carboxylic acid, which can be synthesized from 5-bromo-2-hydroxybenzaldehyde. The double bond in the coumarin ring system would then need to be selectively reduced to yield the chromane structure.
Caption: A potential synthetic workflow for 6-Bromochromane-3-carboxylic acid.
Hypothetical Experimental Protocol
Synthesis of 6-Bromocoumarin-3-carboxylic acid:
This procedure is adapted from general methods for coumarin synthesis.
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To a solution of 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in ethanol, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromocoumarin-3-carboxylic acid.
Reduction to 6-Bromochromane-3-carboxylic acid:
This is a hypothetical reduction step.
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Dissolve 6-bromocoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).
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Maintain the reaction at room temperature with vigorous stirring until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude 6-Bromochromane-3-carboxylic acid.
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Purify the product by recrystallization or column chromatography.
Biological and Pharmacological Context
Direct studies on the biological activity of 6-Bromochromane-3-carboxylic acid are not currently published. However, the chromane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom can further influence the pharmacological profile of the molecule.
Potential Signaling Pathway Interactions
Based on the activities of related chromane derivatives, it is plausible that 6-Bromochromane-3-carboxylic acid could interact with various biological targets. For instance, some chromane derivatives have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The diagram below illustrates a generalized signaling pathway that is often modulated by bioactive small molecules, representing a potential area of investigation for this compound.
Caption: A generalized cell signaling pathway potentially modulated by chromane derivatives.
Conclusion and Future Directions
6-Bromochromane-3-carboxylic acid represents an under-investigated molecule with potential for further research in medicinal chemistry and drug discovery. While specific data is sparse, its structural similarity to other biologically active chromanes suggests it could be a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. In silico screening and subsequent in vitro assays could help to identify potential biological targets and elucidate its mechanism of action.
